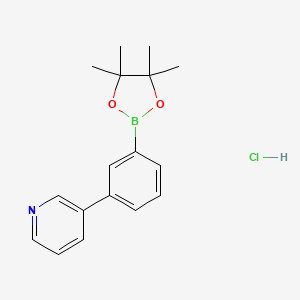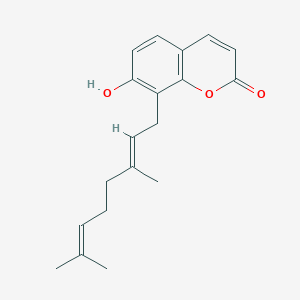
8-Geranilumbelliferona
Descripción general
Descripción
8-Geranylumbelliferone is a member of the class of hydroxycoumarins. It is a derivative of umbelliferone in which the ring hydrogen at position 8 has been replaced by a geranyl group . It is a hydroxycoumarin and a monoterpenoid .
Synthesis Analysis
8-Geranylumbelliferone is isolated from Paramignya trimera . An aromatic prenyltransferase of Citrus limon, ClPT1, is responsible for the biosynthesis of 8-geranylumbelliferone . It is also synthesized by CpPT3 and ClPT1 enzymes .Molecular Structure Analysis
The molecular formula of 8-Geranylumbelliferone is C19H22O3 . The IUPAC name is 8-[(2E)-3,7-dimethylocta-2,6-dienyl]-7-hydroxychromen-2-one .Chemical Reactions Analysis
8-Geranylumbelliferone is involved in the biosynthesis of paclitaxel and meroterpenes . It is a product of the reaction between (2E)-geranyl diphosphate and umbelliferone .Physical and Chemical Properties Analysis
The molecular weight of 8-Geranylumbelliferone is 298.4 g/mol .Aplicaciones Científicas De Investigación
8-Geranilumbelliferona: Aplicaciones de Investigación Científica
Impacto en la Muerte Celular Inducida por TNF: Estudios sugieren que la this compound (8-GU) puede afectar la muerte celular inducida por el Factor de Necrosis Tumoral (TNF), que es una molécula de señalización involucrada en la inflamación sistémica y es una de las citocinas que constituyen la reacción de fase aguda. La activación del receptor 1 del TNF (TNFR1) puede conducir a la activación de NF-κB, un complejo proteico que promueve la supervivencia celular.
Influencia en la Muerte Celular Programada: La this compound ha sido aislada de Paramignya trimera y se reporta que desencadena la muerte celular programada (PCD) dependiente de la quinasa 1 de proteínas tras la ligadura del receptor 1 del TNF .
Función en la Actividad de la Transferasa de Prephenato Aromático: El compuesto ha sido estudiado en el contexto de las proteínas de la superfamilia UbiA y su evolución en transferasas de prephenato aromático, que están involucradas en la síntesis de varios compuestos, incluyendo cumarinas O-preniladas .
Mecanismo De Acción
Target of Action
8-Geranylumbelliferone, a flavonoid isolated from Paramignya trimera, primarily targets the TNF receptor 1 (TNFR1) and protein kinase 1 (RIPK1) . TNFR1 is a cell surface receptor that plays a crucial role in cell survival, apoptosis, and inflammation. RIPK1 is a key regulator of cell death and inflammation .
Mode of Action
8-Geranylumbelliferone interacts with its targets by triggering RIPK1/RIPK3-dependent programmed cell death (PCD) upon TNFR1 ligation . This means that the compound induces cell death when it binds to TNFR1, activating the RIPK1 and RIPK3 proteins.
Biochemical Pathways
It is known that the compound plays a role in the regulation ofprogrammed cell death , such as pyroptosis and ferroptosis . These processes are crucial for maintaining cellular homeostasis and preventing the proliferation of damaged cells.
Pharmacokinetics
It’s known that the compound is a product of theO-prenylation of umbelliferone . O-prenylation is a type of biochemical modification that can influence a compound’s bioavailability and pharmacokinetics.
Result of Action
The primary molecular effect of 8-Geranylumbelliferone is the induction of programmed cell death . This can lead to a decrease in the number of damaged or harmful cells, potentially contributing to disease prevention or treatment .
Análisis Bioquímico
Biochemical Properties
8-Geranylumbelliferone interacts with various enzymes and proteins. It is synthesized by an aromatic O-prenyltransferase (O-PT) gene, CpPT1, belonging to the UbiA superfamily . This enzyme is responsible for the biosynthesis of O-prenylated coumarin derivatives .
Cellular Effects
It is known that O-prenylated coumarin derivatives, which include 8-Geranylumbelliferone, can alter drug pharmacokinetics in the human body .
Molecular Mechanism
The molecular mechanism of 8-Geranylumbelliferone involves its interaction with the UbiA superfamily of proteins. The CpPT1 gene, which belongs to this family, is responsible for the biosynthesis of 8-Geranylumbelliferone .
Metabolic Pathways
8-Geranylumbelliferone is involved in the metabolic pathways of plants. It is synthesized by the CpPT1 gene, which is part of the UbiA superfamily
Propiedades
IUPAC Name |
8-[(2E)-3,7-dimethylocta-2,6-dienyl]-7-hydroxychromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O3/c1-13(2)5-4-6-14(3)7-10-16-17(20)11-8-15-9-12-18(21)22-19(15)16/h5,7-9,11-12,20H,4,6,10H2,1-3H3/b14-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPMKRRUDQIKGNH-VGOFMYFVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCC1=C(C=CC2=C1OC(=O)C=C2)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CC1=C(C=CC2=C1OC(=O)C=C2)O)/C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201151248 | |
| Record name | 8-[(2E)-3,7-Dimethyl-2,6-octadien-1-yl]-7-hydroxy-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201151248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23660-05-1 | |
| Record name | 8-[(2E)-3,7-Dimethyl-2,6-octadien-1-yl]-7-hydroxy-2H-1-benzopyran-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23660-05-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-[(2E)-3,7-Dimethyl-2,6-octadien-1-yl]-7-hydroxy-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201151248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


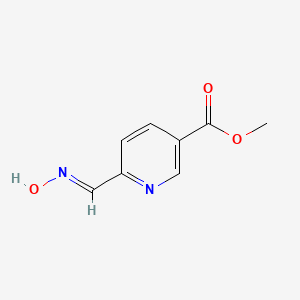
![(2R)-1-cyclohexyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]-2-methyl-2-phenylbutan-1-one](/img/structure/B1654412.png)
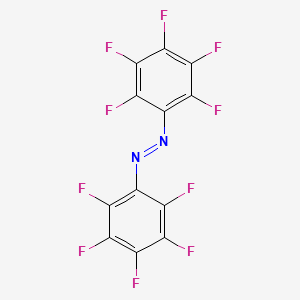
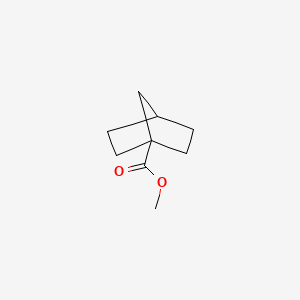

![Gallium trifluoride trihydrate [MI]](/img/structure/B1654416.png)




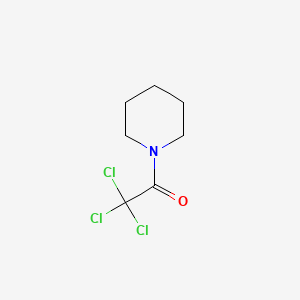
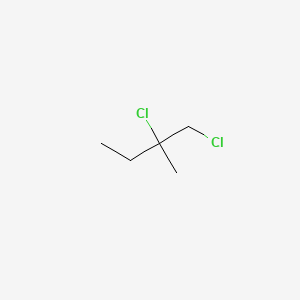
![[4-[(3-Hydroxyazetidin-1-yl)methyl]phenyl]boronic acid](/img/structure/B1654429.png)
